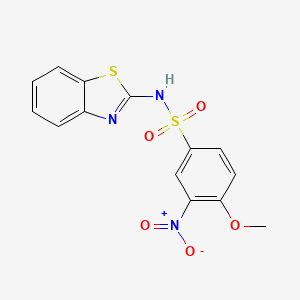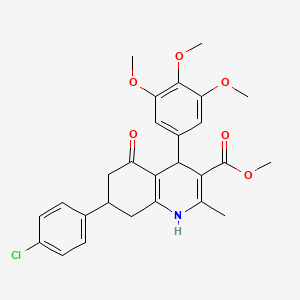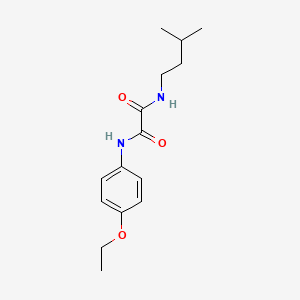![molecular formula C17H15ClN2O3S B4885630 N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4885630.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CAY10591 and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of CAY10591 is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CAY10591 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
CAY10591 has been shown to have a range of biochemical and physiological effects. Studies have shown that CAY10591 can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. CAY10591 has also been shown to reduce oxidative stress and protect against DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CAY10591 is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of CAY10591 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
For research include the potential use of CAY10591 in the treatment of inflammatory diseases and cancer, as well as further studies to fully understand its mechanism of action.
Synthesemethoden
The synthesis of CAY10591 can be achieved using different methods. One of the most common methods involves the reaction of 4-chlorobenzenethiol with 4-nitrophenylacrylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain CAY10591 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CAY10591 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CAY10591 is in the field of cancer research. Studies have shown that CAY10591 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CAY10591 has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-14-4-8-16(9-5-14)24-12-11-19-17(21)10-3-13-1-6-15(7-2-13)20(22)23/h1-10H,11-12H2,(H,19,21)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVPLZFFWGUBD-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzamide](/img/structure/B4885554.png)
![5-bromo-3-[3-(3-chlorophenyl)-2-oxo-4-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4885562.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4885566.png)
![N-1,3-benzodioxol-5-yl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4885572.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4885578.png)
![ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4885596.png)

![5-chloro-2-(methylthio)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-4-pyrimidinecarboxamide](/img/structure/B4885602.png)
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4885622.png)

![ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B4885642.png)
![2,7-dimethyl-4,9-bis(methylamino)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4885650.png)